4-氰基吲哚

概述

描述

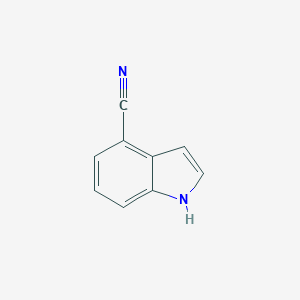

4-Cyanoindole is an organic compound with the molecular formula C₉H₆N₂ It is a derivative of indole, where a cyano group (-CN) is attached to the fourth position of the indole ring

科学研究应用

4-Cyanoindole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: 4-Cyanoindole derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.

Industry: It is used in the development of dyes, pigments, and advanced materials.

作用机制

Target of Action

It’s known that the compound has a significant role in various chemical reactions and processes .

Mode of Action

The mode of action of 4-Cyanoindole involves its interaction with other molecules in its ground and electronically excited states . The rotationally resolved electronic spectrum of 4-Cyanoindole has been measured and analyzed, and dipole moments in the ground and electronically excited state have been determined . From the geometry changes upon excitation, orientation of the transition dipole moment, and the values for the permanent dipole moments, the lowest excited singlet state could be shown to be of L a symmetry .

Biochemical Pathways

The compound’s behavior in its electronically excited singlet states suggests it may influence certain biochemical processes .

Result of Action

It’s known that the compound can be used as a fluorophore-quencher pair for investigating various dna-related questions via fluorescence spectroscopy .

Action Environment

The action of 4-Cyanoindole is influenced by its environment. For instance, the excited state lifetime of isolated 4-Cyanoindole has been determined to be 11 ns, while for the ring-deuterated isotopologues lifetimes between 5 and 6 ns have been found . This suggests that the compound’s action, efficacy, and stability may vary depending on environmental factors such as the presence of other molecules and the physical state of the compound.

生化分析

Biochemical Properties

It has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . It has also been used in the stereoselective preparation of γ-lactones via prolinol silyl ether catalyzed Friedel-Crafts alkylation reaction .

Molecular Mechanism

The molecular mechanism of 4-Cyanoindole is not fully known. It has been found that the rotationally resolved electronic spectrum of 4-Cyanoindole has been measured and analyzed. Dipole moments in the ground and electronically excited state have been determined, using electronic Stark spectroscopy .

Temporal Effects in Laboratory Settings

The excited state lifetime of isolated 4-Cyanoindole has been determined to be 11 ns, while for the ring-deuterated isotopologues lifetimes between 5 and 6 ns have been found .

准备方法

Synthetic Routes and Reaction Conditions: 4-Cyanoindole can be synthesized through several methods. One common approach involves the reaction of indole with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, yielding 4-cyanoindole as the primary product. Another method involves the palladium-catalyzed cyanation of 4-bromoindole using a cyanide source such as potassium cyanide or zinc cyanide.

Industrial Production Methods: In an industrial setting, the synthesis of 4-cyanoindole may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4-cyanoindole.

化学反应分析

Types of Reactions: 4-Cyanoindole undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid.

Major Products Formed:

Oxidation: Carboxylic acids, amides.

Reduction: Primary amines.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

相似化合物的比较

Indole: The parent compound, lacking the cyano group.

3-Cyanoindole: A positional isomer with the cyano group at the third position.

5-Cyanoindole: Another positional isomer with the cyano group at the fifth position.

Comparison: 4-Cyanoindole is unique due to the specific positioning of the cyano group, which influences its electronic properties and reactivity. Compared to indole, 4-cyanoindole exhibits different chemical behavior in substitution reactions and has distinct biological activities. The positional isomers (3-cyanoindole and 5-cyanoindole) also show variations in reactivity and applications, highlighting the importance of the cyano group’s position on the indole ring.

生物活性

4-Cyanoindole (4-CI) is a synthetic compound that has garnered attention for its unique biological properties, particularly as a fluorescent probe in biochemical research. This article explores the biological activity of 4-cyanoindole, focusing on its applications in DNA/RNA studies, fluorescence spectroscopy, and its potential as a therapeutic agent.

4-Cyanoindole is characterized by the chemical formula and a molecular weight of 158.16 g/mol. Its structure features a cyano group () attached to the indole ring, which enhances its spectroscopic properties.

Spectroscopic Properties

The incorporation of 4-cyanoindole into nucleosides has been shown to significantly improve their fluorescence characteristics:

- Fluorescence Quantum Yield : 4-cyanoindole exhibits a high quantum yield, making it an effective fluorescent probe. Studies indicate that it maintains superior spectroscopic properties compared to traditional nucleobase analogs like 2-aminopurine (2AP) when incorporated into DNA .

- Sensitivity to Environment : The C≡N stretching frequency of 4-cyanoindole is sensitive to its local environment, allowing it to act as a site-specific infrared probe for oligonucleotides .

1. Fluorescent Nucleosides

4-Cyanoindole has been synthesized into various nucleoside forms, including 4-cyanoindole-2'-deoxyribonucleoside (4CIN) and 4-cyanoindole-ribonucleoside (4CINr). These compounds are utilized in:

- DNA Hybridization Studies : The incorporation of 4CIN into DNA strands allows researchers to study hybridization processes with enhanced fluorescence detection capabilities .

- Enzymatic Kinetics : Assays involving DNA polymerases have demonstrated that 4CIN can be efficiently incorporated into DNA, providing insights into enzymatic mechanisms and kinetics .

2. Fluorescence Quenching Studies

The interaction between 4-cyanoindole and guanine has been explored as a model for understanding DNA-protein interactions:

- Fluorophore-Quencher Pairs : The fluorescence of 4-cyanoindole can be quenched by guanine, enabling quantitative assessments of binding affinities between single-stranded DNA and proteins such as bovine serum albumin (BSA) . This property is particularly useful for high-throughput screening of DNA-protein interactions.

3. Therapeutic Potential

Emerging studies suggest that derivatives of 4-cyanoindole may possess therapeutic properties due to their ability to modulate biological pathways:

- Antimicrobial Activity : Research indicates that indole derivatives can influence bacterial signaling pathways, potentially offering new avenues for antibiotic development .

Case Study 1: Fluorescence Lifetime Measurements

A study examined the fluorescence lifetime of various cyanoindoles in different solvents. It was found that 4-cyanoindole exhibited a longer fluorescence lifetime in aqueous environments compared to other derivatives, making it suitable for biological applications where water solubility is crucial .

Case Study 2: Binding Affinity Assays

In another investigation, fluorescence intensity measurements were used to determine the binding constant of a single-stranded DNA containing 4-cyanoindole to BSA. The results showed a significant increase in fluorescence upon binding, confirming the utility of this compound in studying protein-DNA interactions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.16 g/mol |

| Fluorescence Quantum Yield | High |

| Solvent Dependence | Longer lifetime in water |

| Application | Description |

|---|---|

| DNA Hybridization | Enhanced detection via fluorescence |

| Enzymatic Kinetics | Assay for polymerase activity |

| Protein Binding | Quantitative binding assays |

属性

IUPAC Name |

1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUFGDDOMXCXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396837 | |

| Record name | 4-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16136-52-0 | |

| Record name | 4-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While 4-cyanoindole itself might not have a specific biological target, its derivatives, particularly when incorporated into nucleosides like 4-cyanoindole-2′-deoxyribonucleoside (4CNI-NS), exhibit interesting interactions with DNA/RNA. 4CNI-NS acts as a universal nucleobase, effectively pairing with all four natural nucleobases. [, ] A unique characteristic is its fluorescence quenching specifically by guanine, enabling studies on DNA/RNA structure, dynamics, and interactions with proteins. [, ] This quenching mechanism allows for quantitative assessment of DNA-protein binding affinities using fluorescence spectroscopy. []

A: 4-Cyanoindole has the molecular formula C9H6N2 and a molecular weight of 142.16 g/mol. Spectroscopically, it is characterized by its strong C≡N stretching frequency, sensitive to the local environment. [, , ] This property makes it a valuable site-specific infrared probe. Additionally, 4-cyanoindole exhibits a considerable shift in C≡N stretching frequency and enhancement in molar extinction coefficient upon photoexcitation. [] This characteristic highlights its potential as an infrared probe for studying charge and electron transfer processes.

A: The provided research does not focus on the catalytic properties of 4-cyanoindole. Its primary applications revolve around its use as a spectroscopic probe in biological systems, particularly in studying DNA/RNA structure and dynamics. [, , ]

A: Computational studies have been conducted to understand the electronic structure and spectroscopic properties of 4-cyanoindole and its derivatives. [, , ] These studies employed quantum mechanical methods, including high-level calculations and implicit solvation models, to predict absorption and fluorescence spectra in different environments. The impact of positional substitution on the electronic properties and fluorescence behavior of cyanoindole derivatives has also been investigated theoretically. []

A: The SAR of 4-cyanoindole has been explored, particularly concerning its fluorescence properties. Modifications, like incorporating it into nucleosides and synthesizing various analogs by combining features of 4-cyanoindole-2′-deoxyribonucleoside (4CIN) and 2-aminopurine-2′-deoxyribonucleoside (2APN), have shown diverse photophysical properties. [] Some of these analogs exhibit superior features compared to 4CIN, providing valuable information for designing future fluorescent indole nucleosides. []

ANone: While the provided research focuses on the application of 4-cyanoindole as a spectroscopic probe, it lacks detailed information on its stability and formulation under various conditions. Further investigation is required to explore its stability profile and develop suitable formulation strategies for specific applications.

A: The use of 4-cyanoindole and its derivatives in biological research has been an evolving field. Early studies explored the photophysical properties of 4-cyanoindole, [, , ] laying the groundwork for its use as a spectroscopic probe. Subsequent research led to its incorporation into nucleosides, significantly expanding its applications in DNA/RNA research. [, ] The discovery of its unique fluorescence-quenching interaction with guanine, along with its compatibility with techniques like FRET, has further solidified its importance as a valuable tool in studying nucleic acid structure, dynamics, and interactions. [, , ]

A: 4-Cyanoindole research exemplifies interdisciplinary collaboration, bridging chemistry, biology, and physics. Its synthesis and characterization require expertise in organic chemistry. [, , ] Its applications as a spectroscopic probe involve techniques from biophysics and molecular biology, like fluorescence microscopy and FRET. [, , ] Furthermore, computational chemistry plays a crucial role in understanding its electronic structure and predicting spectroscopic properties. [, , ] This cross-disciplinary approach has been crucial in developing and utilizing 4-cyanoindole as a valuable tool in various research areas.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。